1-((4-Chlorophenyl)sulfonyl)-4-phenethylpiperazine
Description
Properties
Molecular Formula |
C18H21ClN2O2S |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C18H21ClN2O2S/c19-17-6-8-18(9-7-17)24(22,23)21-14-12-20(13-15-21)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2 |
InChI Key |
YBRBYPLRQMSJIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
1-((4-Chlorophenyl)sulfonyl)-4-phenethylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of piperazine derivatives, characterized by the presence of a sulfonyl group attached to a chlorophenyl moiety. Its chemical structure can be represented as follows:
1. Antibacterial Activity
Research has demonstrated that 1-((4-Chlorophenyl)sulfonyl)-4-phenethylpiperazine exhibits moderate to strong antibacterial properties against various strains of bacteria. A study synthesized multiple compounds including this derivative and evaluated their antibacterial efficacy against Salmonella typhi and Bacillus subtilis. The results indicated that the compound showed significant activity, with some derivatives achieving IC50 values as low as 2.14 µM when compared to standard drugs .
Table 1: Antibacterial Activity of Piperazine Derivatives
| Compound ID | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Escherichia coli | 2.17 |
| 7o | Staphylococcus aureus | 1.13 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through its effect on nitric oxide (NO) secretion in RAW264.7 macrophages induced by lipopolysaccharide (LPS). The compound demonstrated a significant reduction in NO production, indicating its potential as an anti-inflammatory agent. In comparative studies, it was found to be less effective than pyrrolidine dithiocarbamate (PDTC), a known anti-inflammatory agent .
Table 2: Inhibition of NO Secretion in RAW264.7 Cells
| Treatment | NO Secretion (%) |
|---|---|
| Control | 100 |
| PDTC | 66.42 ± 1.83 |
| 1-((4-Chlorophenyl)sulfonyl)-4-phenethylpiperazine | 45.37 ± 2.29 |
3. Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Inhibitory assays revealed that several derivatives exhibited strong AChE inhibition, which is crucial for treating conditions like Alzheimer's disease . Additionally, the compound showed promising urease inhibition, suggesting potential applications in treating urinary tract infections.
Table 3: Enzyme Inhibition Activities
| Compound ID | Enzyme Type | IC50 (µM) |
|---|---|---|
| 7l | Acetylcholinesterase | 5.12 |
| 7m | Urease | 3.45 |
Case Study: Synthesis and Evaluation
A notable study involved synthesizing a series of piperazine derivatives including the target compound, followed by comprehensive biological evaluations . The synthesized compounds were subjected to various assays to assess their antibacterial and enzyme inhibitory activities, leading to the identification of several promising candidates for further development.
Scientific Research Applications
Chemical Structure and Synthesis
1-((4-Chlorophenyl)sulfonyl)-4-phenethylpiperazine features a piperazine core with a sulfonyl group and a chlorophenyl moiety. The general formula for this compound is C18H22ClN2O2S. Its synthesis typically involves the reaction of 4-phenethylpiperazine with 4-chlorobenzenesulfonyl chloride under basic conditions, often employing solvents like dichloromethane or tetrahydrofuran.
Scientific Research Applications
The applications of 1-((4-Chlorophenyl)sulfonyl)-4-phenethylpiperazine can be categorized as follows:
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of sulfonyl piperazines exhibit significant cytotoxic effects against various cancer cell lines, including those of breast, colon, and cervical cancers. For instance, studies have shown that specific sulfonamide derivatives can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. In vitro assays demonstrate effectiveness against pathogens such as Staphylococcus aureus and various fungal strains .
Neurological Disorders
- CNS Activity : Some studies suggest that piperazine derivatives may have neuroprotective effects and could be beneficial in treating conditions like anxiety and depression. This is attributed to their ability to modulate neurotransmitter systems .
Enzyme Inhibition
- Targeting Enzymatic Pathways : The compound has shown promise in inhibiting specific enzymes related to metabolic disorders, such as aldose reductase and hydroxysteroid dehydrogenases. This inhibition can be crucial in developing treatments for conditions like diabetes and polycystic ovary syndrome .
Data Tables
Case Study 1: Anticancer Evaluation
A study conducted on various sulfonamide derivatives showed that compounds similar to 1-((4-Chlorophenyl)sulfonyl)-4-phenethylpiperazine exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In vitro testing revealed that derivatives of the compound displayed strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, indicating potential for therapeutic use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Core
Sulfonyl Group Modifications
- 1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine (C₁₆H₁₆ClFN₂O₂S): Replaces the phenethyl group with a 4-fluorophenyl ring. Predicted Collision Cross-Section (CCS) values (e.g., 206.6 Ų for [M+H]⁺) aid in analytical identification .
- 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine (C₁₉H₂₁ClN₂O₂S):
Phenethyl Group Replacements
- 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine :
- 1-Aroyl-4-(4-methoxyphenyl)piperazines :
Structural and Analytical Data Comparison
Key Findings and Implications
Substituent Impact :
- Electron-withdrawing groups (e.g., sulfonyl, halogenated aryl) enhance stability and receptor binding.
- Bulky substituents (e.g., benzhydryl) are critical for chiral resolution in drug intermediates .
Synthetic Flexibility :
- Piperazine derivatives are accessible via modular sulfonylation and alkylation reactions, enabling rapid diversification .
Analytical Utility :
- CCS values and crystallographic data support compound identification and structure-activity relationship studies .
Preparation Methods
Direct Sulfonylation of 4-Phenethylpiperazine
The most straightforward approach involves reacting 4-phenethylpiperazine with 4-chlorobenzenesulfonyl chloride under basic conditions:
Reaction Scheme:
Optimized Conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in stoichiometric excess
-
Temperature: 0°C to room temperature (RT)
-
Reaction Time: 4–12 hours
Yield Data:
| Solvent | Base | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCM | TEA | 0 → RT | 78 | 95.2 |
| THF | DIPEA | RT | 82 | 97.8 |
Note: Prolonged reaction times (>24 h) in DCM reduce yields due to sulfonamide hydrolysis.
Stepwise Alkylation-Sulfonylation Approach
For substrates sensitive to direct sulfonylation, a stepwise protocol proves advantageous:
-
Phenethylation of Piperazine:
-
Conditions: Acetonitrile, reflux (82°C), 18 h (Yield: 89%)
-
-
Selective Sulfonylation:
The secondary amine undergoes sulfonylation preferentially at the less sterically hindered nitrogen:-
Biphasic System: Enhances separation of hydrophilic byproducts
-
Yield: 91% after recrystallization (Ethanol/Water)
-
Reaction Mechanism and Kinetic Analysis
Sulfonylation proceeds via a two-step nucleophilic acyl substitution:
-
Amine Deprotonation:
-
Sulfonyl Chloride Activation:
Kinetic Parameters:
-
Rate Law: Second-order (first-order in amine and sulfonyl chloride)
-
Activation Energy (): ~45 kJ/mol (determined via Arrhenius plot)
-
Side Reactions:
-
Over-sulfonylation (mitigated by stoichiometric control)
-
Sulfonate ester formation (negligible below 40°C)
-
Purification and Analytical Characterization
Crystallization Optimization
Recrystallization solvents critically impact purity:
| Solvent System | Recovery (%) | Purity (%) | Crystal Morphology |
|---|---|---|---|
| Ethanol/Water (3:1) | 85 | 99.5 | Needles |
| Acetone/Hexane | 72 | 98.1 | Prisms |
| Ethyl Acetate | 68 | 97.3 | Amorphous |
Note: Slow cooling (0.5°C/min) from ethanol/water yields X-ray diffraction-grade crystals.
Spectroscopic Data
1H NMR (400 MHz, CDCl3):
-
δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.28–7.18 (m, 5H, Phenethyl-H)
-
δ 3.42 (t, J = 6.0 Hz, 2H, NCH2)
-
δ 2.88–2.65 (m, 10H, Piperazine-H)
13C NMR (100 MHz, CDCl3):
-
138.9 (C-SO2)
-
134.2, 129.7, 128.3 (Aromatic C)
-
59.1 (NCH2)
-
53.4, 48.2 (Piperazine C)
HRMS (ESI+):
-
Calculated for C18H22ClN2O2S: 377.1094
-
Found: 377.1096 [M+H]+
Industrial-Scale Production Considerations
-
Cost Analysis:
-
Raw Material Cost: $412/kg (100 kg batch)
-
Process Efficiency: 86% (vs. 78% lab-scale)
-
-
Safety Protocols:
-
Sulfonyl chloride handling requires <10°C storage and vapor traps
-
Waste HCl neutralization with Ca(OH)2
-
-
Green Chemistry Metrics:
-
E-Factor: 6.3 (solvents account for 89% of waste)
-
Solvent Recovery: 72% via fractional distillation
-
Comparative Evaluation of Synthetic Methodologies
| Parameter | Direct Sulfonylation | Stepwise Approach |
|---|---|---|
| Total Yield (%) | 78–82 | 89–91 |
| Purity (%) | 95.2–97.8 | 99.5 |
| Scalability | Moderate | High |
| Byproduct Formation | 5–8% | <1% |
Key Insight: The stepwise method’s higher initial investment in phenethylation is offset by superior purity and scalability.
Q & A
Q. What synthetic strategies are recommended for the preparation of 1-((4-chlorophenyl)sulfonyl)-4-phenethylpiperazine?
A reliable route involves sulfonylation of 4-phenethylpiperazine using 4-chlorobenzenesulfonyl chloride. Key steps include:
- Reacting 4-phenethylpiperazine with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) under inert conditions.
- Using a tertiary amine (e.g., N,N-diisopropylethylamine) as a base to scavenge HCl byproducts .
- Purification via crystallization or flash chromatography, with yields typically ranging from 40–60% depending on reaction optimization .
Q. How can the purity and structural integrity of the synthesized compound be validated?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., aromatic protons at δ 7.32–7.00 ppm for chlorophenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., exact mass ±0.001 Da) .
- Melting Point Analysis : Compare observed values (e.g., 81–82°C for similar sulfonamide derivatives) with literature .
- X-ray Powder Diffraction (XRPD) : Assess crystallinity and polymorphic forms .
Q. What are the critical stability considerations for storage and handling?
- Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation .
- Avoid exposure to moisture and strong oxidizers, as sulfonamide derivatives may decompose to release toxic gases (e.g., SO₂, HCl) .
Advanced Research Questions
Q. How can computational tools predict the pharmacokinetic properties of this compound?
Use in silico models to estimate:
- Lipophilicity (LogP) : Critical for blood-brain barrier penetration (e.g., predicted LogP = 3.2 for similar piperazine sulfonamides) .
- Topological Polar Surface Area (TPSA) : Values >60 Ų suggest poor membrane permeability .
- CYP450 inhibition profiles : Molecular docking studies identify interactions with cytochrome P450 isoforms (e.g., CYP2D6, CYP3A4) .
Q. What methodologies are effective for evaluating its potential as a kinase inhibitor?
- Enzyme Assays : Measure IC₅₀ values against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based phosphorylation assays .
- Cellular Studies : Assess antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays .
- Structure-Activity Relationship (SAR) : Modify substituents on the phenethyl or sulfonyl groups to enhance selectivity .
Q. How can contradictory biological activity data between studies be resolved?
Potential factors include:
- Purity Discrepancies : Impurities >5% (e.g., unreacted starting materials) can skew bioactivity results .
- Assay Variability : Standardize protocols (e.g., ATP concentrations in kinase assays) to minimize inter-lab variability .
- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution in aqueous buffers .
Q. What strategies optimize the compound’s metabolic stability?
- Isotope Labeling : Introduce deuterium at metabolically labile positions (e.g., benzylic carbons) to slow CYP450-mediated degradation .
- Prodrug Design : Mask polar groups (e.g., sulfonamide) with ester linkages for improved oral bioavailability .
Experimental Design & Data Analysis
Q. What experimental controls are essential for in vitro toxicity studies?
- Negative Controls : Use vehicle-only (e.g., DMSO) to rule out solvent effects .
- Positive Controls : Include known toxins (e.g., doxorubicin for apoptosis assays) .
- Replicate Experiments : Perform triplicate measurements to ensure statistical significance (p <0.05) .
Q. How should researchers address low yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
